molecular formula C10H14N2O4 B14388784 Butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- CAS No. 88660-88-2

Butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)-

Cat. No.: B14388784
CAS No.: 88660-88-2
M. Wt: 226.23 g/mol
InChI Key: YAAOUSNBAUQPLW-UHFFFAOYSA-N
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Description

Butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- is a compound that features both a butanedioic acid moiety and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- can be achieved through several methods. One common approach involves the reaction of 2-ethyl-4-methyl-1H-imidazole with butanedioic acid under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various imidazole derivatives.

Scientific Research Applications

Butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the imidazole ring in butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- makes it unique compared to other butanedioic acid derivatives. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88660-88-2

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-(2-ethyl-4-methylimidazol-1-yl)butanedioic acid

InChI

InChI=1S/C10H14N2O4/c1-3-8-11-6(2)5-12(8)7(10(15)16)4-9(13)14/h5,7H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

YAAOUSNBAUQPLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1C(CC(=O)O)C(=O)O)C

Origin of Product

United States

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